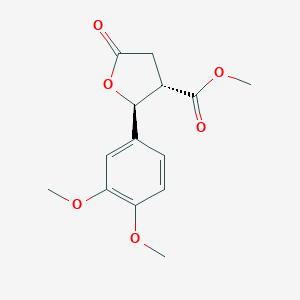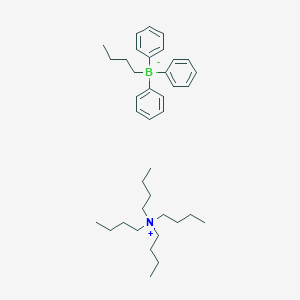
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been studied in detail. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile have been studied extensively. This compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It also exhibits potent antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile in lab experiments include its high purity, good yields, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile. These include the development of more efficient synthesis methods, the evaluation of its potential use as a fluorescent probe for the detection of metal ions in biological systems, and the synthesis of novel derivatives with improved biological activities. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been achieved using different methods. One of the most widely used methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile and 2-amino-4-methoxypyridine in the presence of a catalytic amount of piperidine. This method yields the desired compound in good yields and high purity. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been evaluated for its potential use as a building block in the synthesis of other biologically active molecules.
Propriétés
Formule moléculaire |
C15H11BrN4O2 |
|---|---|
Poids moléculaire |
359.18 g/mol |
Nom IUPAC |
2-amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11BrN4O2/c1-21-12-4-3-8(5-11(12)16)13-9(6-17)14(19)20-15(22-2)10(13)7-18/h3-5H,1-2H3,(H2,19,20) |
Clé InChI |
ZGCLHGICINYATC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)